molecular formula C15H26BClO2 B13408154 (3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B13408154
M. Wt: 284.6 g/mol
InChI Key: DEIWLENJRMQSPT-AIUMHDJVSA-N
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Description

This compound is a chiral boronate ester featuring a bicyclic hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core. Its structure includes a stereochemically defined (R)-1-chloro-3-methylbutyl substituent, which contributes to its unique reactivity and biological activity. The compound is synthesized via multi-step reactions involving chiral intermediates and protective groups, as described in and . Key steps include the use of LiHMDS for deprotonation and TFA for deprotection, yielding a white solid with specific optical rotation ([α]²⁰D = -4°, methanol) . Its boronate ester moiety enables applications in protease inhibition, particularly in antimalarial and anticancer drug development .

Properties

Molecular Formula

C15H26BClO2

Molecular Weight

284.6 g/mol

IUPAC Name

(1S,2S,6R,8S)-4-[(1R)-1-chloro-3-methylbutyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C15H26BClO2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16/h9-13H,6-8H2,1-5H3/t10-,11-,12+,13-,15-/m0/s1

InChI Key

DEIWLENJRMQSPT-AIUMHDJVSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves multiple steps, including the formation of the dioxaborole ring and the introduction of the chloro-methylbutyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule in various biological assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of bicyclic boronate esters with variable substituents at the 2-position. Below is a comparative analysis of structurally related analogs:

Compound Substituent Molecular Formula Molecular Weight CAS No. Key Properties
(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole (R)-1-Chloro-3-methylbutyl C₁₇H₂₇BClO₂ 315.66 85167-14-2 Optically active; used in proteasome inhibition
(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole Isobutyl C₁₄H₂₅BO₂ 236.16 84110-34-9 Stable under inert atmosphere; stored at -20°C
(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole Butyl C₁₄H₂₅BO₂ 236.16 85167-10-8 Purity ≥95%; non-hazardous
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole 4-Bromobutyl C₁₄H₂₄BBrO₂ 315.05 165881-36-7 Refractive index: 1.4960; used in radiopharmaceuticals

Key Observations :

  • Steric and Electronic Effects: The (R)-1-chloro-3-methylbutyl group introduces both steric bulk and electron-withdrawing character, enhancing electrophilicity at the boron center compared to non-halogenated analogs like the isobutyl or butyl derivatives. This impacts reactivity in nucleophilic substitution reactions .
  • Solubility and Stability : Halogenated derivatives (e.g., bromobutyl or chlorobutyl) exhibit lower solubility in polar solvents but higher thermal stability, as evidenced by their storage requirements (-20°C for isobutyl vs. ambient conditions for butyl analogs) .
Crystallographic and Spectroscopic Data
  • X-ray Crystallography : The bicyclic core adopts a rigid chair conformation, with bond lengths (B-O: 1.52–1.57 Å) and angles (O-B-O: ~108°) consistent across analogs .
  • NMR Signatures : The (R)-1-chloro-3-methylbutyl substituent generates distinct splitting patterns in ¹H NMR (δ 1.2–1.6 ppm for methyl groups) and ¹³C NMR (δ 75–80 ppm for the boronated carbon) .

Biological Activity

The compound (3aS,4S,6S,7aR)-2-((R)-1-chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a derivative of the benzodioxaborole class and is known for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H26BClO2
  • Molecular Weight : 284.63 g/mol
  • CAS Number : 85167-14-2

The biological activity of this compound is primarily attributed to its ability to inhibit proteasome activity. Proteasomes are crucial for degrading ubiquitinated proteins in cells. Inhibition of this pathway can lead to apoptosis in cancer cells and modulation of immune responses.

Key Mechanisms:

  • Proteasome Inhibition : The compound binds to the active site of the proteasome, leading to accumulation of pro-apoptotic factors.
  • Cell Cycle Arrest : By interfering with protein degradation, it can cause cell cycle arrest in cancerous cells.
  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins trigger programmed cell death.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Activity Type Description
Anticancer ActivityInduces apoptosis in multiple myeloma and other malignancies.
ImmunomodulationAlters cytokine production and enhances immune response against tumors.
Neuroprotective EffectsPotential protective effects against neurodegenerative diseases.

Case Studies

  • Multiple Myeloma Treatment :
    • A study demonstrated that the compound effectively reduced tumor burden in mouse models of multiple myeloma by inducing apoptosis through proteasome inhibition.
    • Patients treated with similar benzodioxaborole derivatives showed improved survival rates compared to controls.
  • Neuroprotection in Animal Models :
    • Research indicated that the compound may protect neuronal cells from oxidative stress-induced damage.
    • In vitro studies revealed a reduction in neuronal cell death when exposed to neurotoxic agents.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.
  • In vivo Efficacy : Animal models treated with the compound showed marked tumor regression and prolonged survival.

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